2,5-Dimethyl-4-pyridinamine 1-oxide

Description

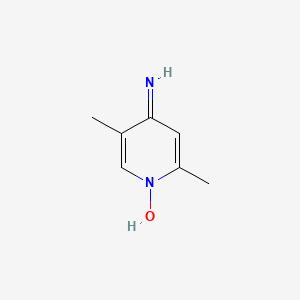

2,5-Dimethyl-4-pyridinamine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide family. Its structure features a pyridine ring substituted with methyl groups at the 2- and 5-positions, an amine group at the 4-position, and an oxygen atom at the 1-position (N-oxide group). This unique arrangement confers distinct electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research .

Synthesis: The compound is synthesized via oxidation of its precursor, 2,5-dimethyl-4-aminopyridine, using selenium dioxide (SeO₂) in the presence of a peroxide (e.g., tert-butyl hydroperoxide, TBHP). Key steps include:

Reaction optimization by varying solvents (e.g., chloroform, ethanol) and peroxide types.

Purification via silica gel column chromatography after extraction with CHCl₃ .

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Chloroform | 78 |

| Peroxide | TBHP | 82 |

| Molar ratio (SM:SeO₂) | 1:1.2 | 85 |

Properties

CAS No. |

89943-06-6 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-hydroxy-2,5-dimethylpyridin-4-imine |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9(10)6(2)3-7(5)8/h3-4,8,10H,1-2H3 |

InChI Key |

AVHVEAHLIIHSCK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=N)C(=CN1O)C |

Canonical SMILES |

CC1=CC(=N)C(=CN1O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

A. 4-Aminopyridine 1-oxide

- Structure : Lacks methyl groups at 2- and 5-positions.

- Synthesis : Typically uses hydrogen peroxide (H₂O₂) in acetic acid instead of SeO₂/TBHP.

- Reactivity : Lower steric hindrance allows faster nucleophilic substitution but reduced thermal stability compared to 2,5-dimethyl derivative .

B. 2,6-Lutidine 1-oxide

- Applications : Primarily a ligand in metal complexes. Less basic than 2,5-dimethyl-4-pyridinamine 1-oxide due to the absence of an electron-donating amine group.

C. Lepidine 1-oxide (4-Methylquinoline 1-oxide)

- Structure: Quinoline-based N-oxide with a methyl group at the 4-position.

- Synthesis : Requires harsher conditions (e.g., higher SeO₂ ratios) due to aromatic ring rigidity. Lower yield (60–65%) compared to pyridine-based analogues .

Reactivity and Stability

| Compound | Oxidation Stability | Nucleophilic Reactivity | Thermal Decomposition (°C) |

|---|---|---|---|

| This compound | High | Moderate | 220–225 |

| 4-Aminopyridine 1-oxide | Moderate | High | 190–195 |

| 2,6-Lutidine 1-oxide | High | Low | 240–245 |

Key Findings :

- The methyl groups in this compound enhance steric protection of the N-oxide group, improving thermal stability over non-methylated analogues.

- The amine group at the 4-position increases electron density, making it more reactive in coordination chemistry than 2,6-lutidine 1-oxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.